molecular formula C7H12O2 B14023541 (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL

Cat. No.: B14023541
M. Wt: 128.17 g/mol
InChI Key: ODHOQXRDWZSJPZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL is a chiral organic compound with a unique structure that includes a hydroxymethyl group and a methylene group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL typically involves multistep synthetic routes. One common method includes the acylation of cyclopentene derivatives followed by reduction and subsequent functional group transformations . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The methylene group can be reduced to form saturated cyclopentane derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The reaction conditions typically involve controlled temperatures and pH to achieve the desired products.

Major Products

The major products formed from these reactions include various functionalized cyclopentane derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylene groups on a cyclopentane ring

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1R)-1-(hydroxymethyl)-2-methylidenecyclopentan-1-ol

InChI

InChI=1S/C7H12O2/c1-6-3-2-4-7(6,9)5-8/h8-9H,1-5H2/t7-/m0/s1

InChI Key

ODHOQXRDWZSJPZ-ZETCQYMHSA-N

Isomeric SMILES

C=C1CCC[C@@]1(CO)O

Canonical SMILES

C=C1CCCC1(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.